Cas no 1246815-59-7 (5-Methyl Cytosine-13C,15N2 Hydrochloride)

5-Methyl Cytosine-13C,15N2 Hydrochloride 化学的及び物理的性質

名前と識別子

-

- 6-amino-5-methyl-1H-pyrimidin-2-one:hydrochloride

- [13C,15N2]-5-Methyl Cytosine Hydrochloride

- 5-Methyl Cytosine-13C,15N2 Hydrochloride

- 1246815-59-7

- 6-amino-5-methyl-(213C,1,3-15N2)1H-pyrimidin-2-one;hydrochloride

-

- インチ: 1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H

- InChIKey: ANWMULVRPAUPJT-UHFFFAOYSA-N

- ほほえんだ: C1(=O)NC(N)=C(C)C=N1.[H]Cl

計算された属性

- せいみつぶんしりょう: 164.0330142g/mol

- どういたいしつりょう: 164.0330142g/mol

- 同位体原子数: 3

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 204

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.5Ų

5-Methyl Cytosine-13C,15N2 Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AW55315-1mg |

5-Methyl Cytosine-13C,15N2 Hydrochloride |

1246815-59-7 | 1mg |

$352.00 | 2024-04-20 | ||

| TRC | M294702-1mg |

5-Methyl Cytosine-13C,15N2 Hydrochloride |

1246815-59-7 | 1mg |

$ 234.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-482777A-10mg |

5-Methyl cytosine-13C,15N2 hydrochloride, |

1246815-59-7 | 10mg |

¥18050.00 | 2023-09-05 | ||

| TRC | M294702-10mg |

5-Methyl Cytosine-13C,15N2 Hydrochloride |

1246815-59-7 | 10mg |

$ 1774.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-482777-1 mg |

5-Methyl cytosine-13C,15N2 hydrochloride, |

1246815-59-7 | 1mg |

¥2,557.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-482777A-10 mg |

5-Methyl cytosine-13C,15N2 hydrochloride, |

1246815-59-7 | 10mg |

¥18,050.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-482777-1mg |

5-Methyl cytosine-13C,15N2 hydrochloride, |

1246815-59-7 | 1mg |

¥2557.00 | 2023-09-05 | ||

| A2B Chem LLC | AW55315-10mg |

5-Methyl Cytosine-13C,15N2 Hydrochloride |

1246815-59-7 | 10mg |

$1844.00 | 2024-04-20 |

5-Methyl Cytosine-13C,15N2 Hydrochloride 関連文献

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

5-Methyl Cytosine-13C,15N2 Hydrochlorideに関する追加情報

Introduction to 5-Methyl Cytosine-13C,15N2 Hydrochloride (CAS No. 1246815-59-7)

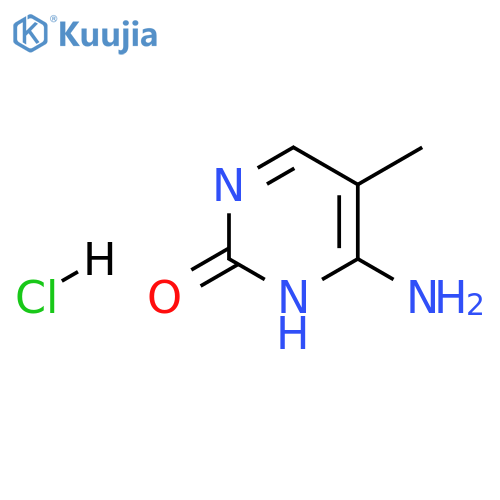

5-Methyl Cytosine-13C,15N2 Hydrochloride is a specialized isotope-labeled derivative of 5-methylcytosine, a critical modification in DNA that plays a pivotal role in epigenetic regulation. The compound is characterized by the incorporation of stable isotopes Carbon-13 and Nitrogen-15, which enhance its utility in biochemical and pharmaceutical research. This introduction delves into the compound's properties, applications, and its significance in contemporary scientific studies.

The chemical structure of 5-Methyl Cytosine-13C,15N2 Hydrochloride consists of a cytosine base modified at the 5-position with a methyl group, with the carbon and nitrogen atoms labeled with stable isotopes. This labeling allows researchers to track the compound using mass spectrometry techniques, providing insights into its metabolic pathways and interactions within biological systems. The hydrochloride form enhances solubility, making it more accessible for experimental use.

One of the most compelling aspects of 5-Methyl Cytosine-13C,15N2 Hydrochloride is its application in studying epigenetic modifications. 5-Methylcytosine is a major component of DNA methylation, a process that influences gene expression without altering the DNA sequence itself. The use of isotope-labeled derivatives enables researchers to investigate the dynamics of methylation patterns in living cells and tissues with high precision. This has significant implications for understanding diseases such as cancer, where aberrant methylation is often observed.

Recent studies have highlighted the importance of 5-Methyl Cytosine-13C,15N2 Hydrochloride in metabolic labeling experiments. By incorporating this compound into biological systems, researchers can trace the flow of methyl groups through metabolic pathways. This approach has been particularly useful in studying the methylation cycle and its role in various physiological processes. The ability to visualize these pathways with high resolution has opened new avenues for drug discovery and development.

The compound also finds utility in next-generation sequencing (NGS) applications. Isotope labeling can help distinguish between endogenous and exogenous nucleotides, allowing for more accurate quantification of DNA modifications. This is particularly relevant in studies aimed at understanding the role of 5-methylcytosine in genomic stability and gene regulation. The advancements in NGS technology have made it possible to analyze complex biological samples with unprecedented detail.

In drug development, 5-Methyl Cytosine-13C,15N2 Hydrochloride serves as a valuable tool for probing the mechanisms of action of potential therapeutic agents. By monitoring the incorporation of labeled methyl groups into DNA or RNA, researchers can assess the efficacy and specificity of drugs targeting epigenetic processes. This has led to the identification of novel compounds that modulate methylation patterns, offering new treatments for a range of diseases.

The synthesis of 5-Methyl Cytosine-13C,15N2 Hydrochloride presents unique challenges due to the need for precise isotopic labeling. Advanced chemical methodologies are employed to ensure high purity and yield. Techniques such as isotopic exchange reactions and catalytic hydrogenation are often used to achieve the desired isotopic configuration. These synthetic approaches are continuously refined to meet the growing demand for isotope-labeled compounds in research.

The safety profile of 5-Methyl Cytosine-13C,15N2 Hydrochloride is another critical consideration. While stable isotopes are generally considered non-toxic, proper handling procedures must be followed to prevent contamination and ensure safe laboratory practices. Researchers must adhere to guidelines established by regulatory bodies to minimize risks associated with working with labeled compounds.

The future prospects for 5-Methyl Cytosine-13C,15N2 Hydrochloride are promising, with ongoing research expanding its applications across multiple disciplines. As our understanding of epigenetic mechanisms grows, so does the need for tools like this compound to study these processes in depth. Innovations in mass spectrometry and other analytical techniques will further enhance its utility, making it an indispensable resource for scientists worldwide.

1246815-59-7 (5-Methyl Cytosine-13C,15N2 Hydrochloride) 関連製品

- 936470-68-7(4-Hydroxy-7-methoxy-6-azaindole)

- 1806585-13-6(Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate)

- 2159165-46-3(2-(dimethyl-1,3-thiazol-5-yl)methylcyclobutan-1-ol)

- 899988-86-4(4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide)

- 1344973-33-6((1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol)

- 1694938-25-4(1-acetyl-2-methylpiperidine-4-carboxylic acid)

- 871021-20-4(Thiazole, 5-(2-chlorophenoxy)-)

- 1608457-04-0(1-2-(4-bromophenyl)ethenesulfonylpyrrolidin-3-amine hydrochloride)

- 1602368-89-7(2-(Cyclopropylmethyl)-2-methoxypropan-1-amine)

- 2149003-67-6(3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid)